3-苯基-2,4-戊二酮

概述

描述

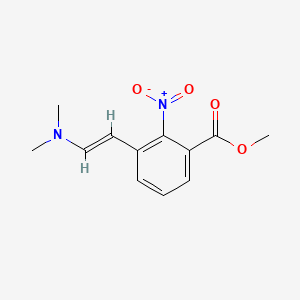

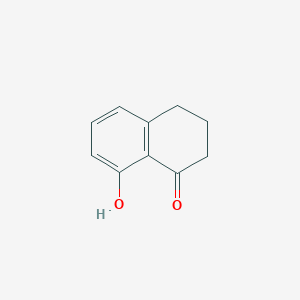

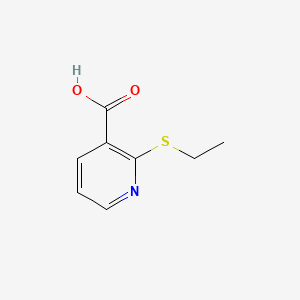

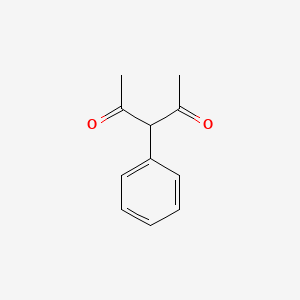

3-Phenyl-2,4-pentanedione is a chemical compound with the molecular formula C11H12O2 . It has a molecular weight of 176.22 .

Molecular Structure Analysis

The molecular structure of 3-Phenyl-2,4-pentanedione consists of a pentanedione backbone with a phenyl group attached . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

3-Phenyl-2,4-pentanedione has a boiling point of 126-128°C at 15 mmHg and a melting point of 56°C . It is soluble in methanol .科学研究应用

计算化学

3-苯基-2,4-戊二酮: 已通过密度泛函理论(DFT)方法研究其酮-烯醇互变异构现象 。该化合物的互变异构平衡在计算化学中具有重要意义,因为它影响了化合物的反应性。对这种平衡的研究对于理解各种溶剂中的分子动力学和反应至关重要。

药物化学

在药物化学中,3-苯基-2,4-戊二酮是合成具有生物活性的化合物的重要支架。 它用作合成含吡咯类似物的先驱,这些类似物以其多样的治疗特性而闻名,包括抗精神病和抗癌活性 .

有机合成

该化合物用于有机合成,特别是在形成1,3-二酮或芳基叠氮苯基硒化物中。 这些反应对于创建新型含硒化合物至关重要,这些化合物在各种化学工业中都有应用 .

材料科学

3-苯基-2,4-戊二酮: 参与材料科学的发展,特别是在配位化学配体的合成中。 这些配体可以掺入有机和无机材料中,从而推动催化、生物分子探针等方面的进步 .

分析化学

在分析化学中,3-苯基-2,4-戊二酮以其作为螯合剂的特性而被使用。 它能够与金属离子形成稳定的络合物,使其在各种分析技术中用于检测和定量金属 .

生物化学

该化合物的类似物已被探索为细菌群体感应的潜在调节剂。 这种应用在细菌通讯研究中尤为重要,并可能导致开发新的策略来对抗细菌感染 .

环境科学

3-苯基-2,4-戊二酮: 与不同溶剂的相互作用及其在互变异构中的作用在环境科学中引起了人们的兴趣。 了解其在各种溶剂中的行为可以提供对类似有机化合物环境归宿的见解 .

药物研究

3-苯基-2,4-戊二酮的类似物已被研究用于作为疫苗佐剂。 这些研究是药物研究的一部分,旨在增强对疫苗的免疫反应,这对于开发更有效的免疫策略至关重要 .

安全和危害

3-Phenyl-2,4-pentanedione is classified as harmful. It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, not breathing vapors or spray mist, not ingesting the compound, and handling it in accordance with good industrial hygiene and safety practice .

作用机制

Target of Action

It is known that 3-phenyl-2,4-pentanedione is a type of diketone, and diketones are often involved in reactions with various biological targets .

Mode of Action

3-Phenyl-2,4-pentanedione, like other diketones, can undergo keto-enol tautomerism . This is a type of chemical equilibrium between a keto form (a compound with a carbonyl group) and an enol form (a compound with a hydroxyl group adjacent to a carbon-carbon double bond). The tautomeric equilibrium of 3-Phenyl-2,4-pentanedione takes place through a four-membered ring transition state .

Biochemical Pathways

The keto-enol tautomerism that 3-phenyl-2,4-pentanedione undergoes is a common biochemical process that can influence various metabolic pathways .

Pharmacokinetics

The compound’s molecular weight of 1762118 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The compound’s ability to undergo keto-enol tautomerism could potentially influence various biological processes .

Action Environment

The action, efficacy, and stability of 3-Phenyl-2,4-pentanedione can be influenced by various environmental factors. For instance, the tautomeric equilibrium of 3-Phenyl-2,4-pentanedione was found to be influenced by the solvent used, with different barrier heights energies observed in water, methanol, carbon tetrachloride, cyclohexane, and the gas-phase .

生化分析

Biochemical Properties

3-Phenyl-2,4-pentanedione plays a crucial role in biochemical reactions, particularly in the context of keto-enol tautomerism. This compound exists in equilibrium between its keto and enol forms, with the enol form being stabilized by intramolecular hydrogen bonding . The keto-enol tautomerism of 3-Phenyl-2,4-pentanedione is influenced by the solvent environment, with different solvents affecting the equilibrium position .

In biochemical reactions, 3-Phenyl-2,4-pentanedione interacts with various enzymes and proteins. For instance, it can act as a ligand for metal ions, forming complexes that are important in enzymatic catalysis . The compound’s ability to chelate metal ions makes it a valuable tool in studying metalloenzymes and their mechanisms.

Cellular Effects

3-Phenyl-2,4-pentanedione has notable effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with metal ions can affect the activity of metalloenzymes, leading to changes in metabolic pathways and cellular responses . Additionally, 3-Phenyl-2,4-pentanedione can impact the redox state of cells, influencing oxidative stress and related cellular processes .

Molecular Mechanism

The molecular mechanism of 3-Phenyl-2,4-pentanedione involves its ability to undergo keto-enol tautomerism. This tautomerism is facilitated by the presence of alpha-hydrogens, which can be transferred between the keto and enol forms . The enol form of 3-Phenyl-2,4-pentanedione is stabilized by intramolecular hydrogen bonding, which enhances its reactivity in biochemical reactions . The compound can also form complexes with metal ions, influencing enzyme activity and catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Phenyl-2,4-pentanedione can change over time due to its stability and degradation. The compound is relatively stable at room temperature but can undergo degradation under certain conditions . Long-term studies have shown that 3-Phenyl-2,4-pentanedione can have sustained effects on cellular function, particularly in the context of enzyme activity and metabolic pathways .

Dosage Effects in Animal Models

The effects of 3-Phenyl-2,4-pentanedione in animal models vary with dosage. At low doses, the compound can modulate enzyme activity and metabolic pathways without causing significant toxicity . At higher doses, 3-Phenyl-2,4-pentanedione can exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of careful dosage control in experimental studies.

Metabolic Pathways

3-Phenyl-2,4-pentanedione is involved in various metabolic pathways, particularly those related to its keto-enol tautomerism. The compound can interact with enzymes that catalyze oxidation-reduction reactions, influencing metabolic flux and metabolite levels . Additionally, 3-Phenyl-2,4-pentanedione can be metabolized by enzymes that recognize its carbonyl groups, leading to the formation of different metabolites .

Transport and Distribution

Within cells and tissues, 3-Phenyl-2,4-pentanedione is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its ability to chelate metal ions can influence its localization and accumulation in specific cellular compartments

Subcellular Localization

The subcellular localization of 3-Phenyl-2,4-pentanedione is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with metal ions can lead to its accumulation in organelles involved in metal ion homeostasis, such as mitochondria and lysosomes . Understanding the subcellular localization of 3-Phenyl-2,4-pentanedione is crucial for elucidating its biochemical functions and mechanisms of action.

属性

IUPAC Name |

3-phenylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8(12)11(9(2)13)10-6-4-3-5-7-10/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWTXSVNRCWBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283509 | |

| Record name | 3-Phenyl-2,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5910-25-8 | |

| Record name | 3-Phenyl-2,4-pentanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-2,4-pentanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phenyl-2,4-pentanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the most stable tautomeric form of 3-Phenyl-2,4-pentanedione?

A1: Theoretical studies using DFT calculations at the B3LYP/6-31+G(d) level of theory have shown that the keto form of 3-Phenyl-2,4-pentanedione is more stable than its enol form in various solvents (water, methanol, carbon tetrachloride, cyclohexane) and in the gas phase. [] This stability difference is attributed to the electronic energies of the two forms, with the keto form consistently exhibiting lower energy. []

Q2: How does the solvent environment affect the tautomeric equilibrium of 3-Phenyl-2,4-pentanedione?

A2: While the keto form remains more stable in all tested environments, the energy barrier for the tautomeric equilibrium (keto to enol) is slightly influenced by the solvent. The barrier is highest in water (31.26 kcal/mol) and decreases with solvent polarity, reaching its lowest point in the gas phase (30.61 kcal/mol). [] This suggests that polar solvents stabilize the keto form to a greater extent.

Q3: How does the presence of a phenyl group in 3-Phenyl-2,4-pentanedione affect its acidity compared to 2,4-pentanedione?

A3: The phenyl group in 3-Phenyl-2,4-pentanedione exerts a field effect that influences its acidity. Studies have shown that 3-Phenyl-2,4-pentanedione (pKa 11.50) is less acidic than 2,4-pentanedione (pKa 10.93). [] This difference suggests that the electron-donating nature of the phenyl group slightly reduces the acidity of the β-diketone system.

Q4: Can 3-Phenyl-2,4-pentanedione form complexes with metal ions, and how does this affect its properties?

A4: Yes, 3-Phenyl-2,4-pentanedione can act as a bidentate ligand, forming stable chelates with various metal ions. [, , ] For instance, it forms complexes with Terbium (Tb3+), enhancing the solubility of these complexes in aqueous media when included within α-cyclodextrin. [] This complexation also leads to shifts in the photophysical properties of the Tb3+ chelates, as observed in their excitation spectra. []

Q5: Are there any known catalytic applications of 3-Phenyl-2,4-pentanedione?

A5: While not a catalyst itself, 3-Phenyl-2,4-pentanedione is often encountered as a byproduct in reactions catalyzed by heterogeneous catalysts. For example, in the α-arylation of acetylacetone with iodobenzene using copper ferrite (CuFe2O4) nanoparticles, 3-Phenyl-2,4-pentanedione is formed alongside the desired phenylacetone product. []

Q6: What spectroscopic techniques are useful for characterizing 3-Phenyl-2,4-pentanedione and its derivatives?

A6: Various spectroscopic methods are valuable tools for studying 3-Phenyl-2,4-pentanedione. UV absorption spectra provide insights into the electronic structure and π-electron interactions within the molecule. [] NMR spectroscopy, particularly 1H NMR, helps analyze the structure, confirm inclusion complexes, and determine stoichiometry. [] Mass spectrometry is useful for identifying tautomeric forms and studying fragmentation patterns. []

Q7: Are there any known applications of 3-Phenyl-2,4-pentanedione in organic synthesis?

A7: Yes, 3-Phenyl-2,4-pentanedione serves as a valuable building block in organic synthesis. For instance, it acts as a precursor in the synthesis of heterocyclic compounds like 5-Phenyl-4,6-dimethyl-2-pyrimidinol through cyclization reactions with urea. []

Q8: What computational methods have been employed to study 3-Phenyl-2,4-pentanedione?

A8: Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, tautomeric equilibrium, and energy barriers in 3-Phenyl-2,4-pentanedione. [] These calculations provide valuable insights into the molecule's behavior in different environments and its interactions with other molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。